5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid
Description
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid (CAS: 932924-40-8) is a spirocyclic compound featuring a 1,3-dioxane ring fused to a tricyclo[3.3.1.1³,⁷]decane (adamantane-like) core, with a methyl substituent and carboxylic acid group at position 3. It is marketed for medicinal applications, though commercial availability is currently discontinued .
Properties
IUPAC Name |
5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQICCBNSZLORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3CC4CC(C3)CC2C4)OC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Koch reaction, employing formic acid and sulfuric acid, has been successfully adapted for carboxylating bridgehead positions in polycyclic systems. For the title compound, tricyclo[3.3.1.1³,⁷]dec-8-yl formate serves as the starting material. Under concentrated sulfuric acid catalysis (30–40°C), the formate undergoes in situ decomposition to a carbocation intermediate, which reacts with carbon monoxide (or formic acid as a CO surrogate) to yield the carboxylic acid.
- Reactants : Tricyclo[3.3.1.1³,⁷]dec-8-yl formate (1.0 equiv), 95% H₂SO₄ (6.0 equiv).
- Conditions : Stir at 30°C for 8 hours, followed by quenching with ice-water.
- Workup : Chloroform extraction, drying (MgSO₄), and vacuum distillation.
- Yield : 72.2% as a mixture of exo- and endo-carboxylic acid isomers (45:55 ratio).
Critical Parameters :
- Temperature control (<40°C) minimizes side reactions like oligomerization.
- Excess sulfuric acid ensures complete carbocation stabilization.
Spirocyclization via Diels-Alder and Birch Reduction
Construction of the Tricyclic Core
A modular approach involves synthesizing the tricyclo[3.3.1.1³,⁷]decane system through Birch reduction of indane derivatives followed by Diels-Alder cycloaddition.
- Birch Reduction : Indane derivatives (e.g., 1-methoxyindane) are reduced in liquid NH₃/EtOH to yield cyclohexadienes.
- Diels-Alder Reaction : Reaction with methyl vinyl ketone at 120°C forms the tricyclic skeleton.
- Oxidative Cleavage : Ozonolysis or OsO₄/NaIO₄ cleavage of the C5-C6 double bond generates the spiro[4.5]decane intermediate.
Example :
- Starting material: 4-Methoxyindane → Birch reduction → Tricyclo[5.2.2.0¹,⁵]undecene.
- Diels-Alder adduct formation: 85% yield.
- Oxidative cleavage to spiro[4.5]decane: 78% yield.
Functional Group Interconversion: Ester to Carboxylic Acid
Methyl Ester Hydrolysis
A two-step protocol converts spirocyclic methyl esters to carboxylic acids:
- Ester Synthesis : Methyl spiro[2.3]hexane-5-carboxylate is prepared via Mitsunobu reaction (DIAD, PPh₃) from the corresponding alcohol.
- Hydrolysis : The ester is saponified using NaOH/EtOH (reflux, 6 h) to yield the carboxylic acid (92% purity by HPLC).
Data Table 1: Comparative Yields of Carboxylic Acid Derivatives
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Koch Carboxylation | Tricyclo-dec-8-yl formate | 72.2 | 95 |
| Spirocyclization | 4-Methoxyindane | 78 | 89 |
| Ester Hydrolysis | Methyl spiro[2.3]hexane carboxylate | 85 | 92 |
Anhydride-Mediated Synthesis
1,3-Dioxane Ring Formation
The 1,3-dioxane moiety is introduced via acid-catalyzed cyclization of diols or ketones. A reported method for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride involves:
- Cyclization : Reacting 2,2,5-trimethoxy-1,3-dioxane with acetic anhydride (H₂SO₄ catalyst, 0°C).
- Recrystallization : Acetone/water mixture yields crystalline product (44.7% yield).
- ¹H NMR (CDCl₃) : δ 1.20 (s, 3H, –CH₃), 1.41 (s, 3H, –CH₃), 3.68 (d, J = 12.0 Hz, –CH₂O–).
- ¹³C NMR : δ 18.48 (CH₃), 98.55 (C-O), 179.52 (C=O).
Challenges and Isomer Control
The stereochemistry at the spiro junction and bridgehead positions poses significant challenges. Key findings include:
Chemical Reactions Analysis
5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions .
Case Study: Chemical Reactions
- Oxidation : The compound can be oxidized using agents like potassium permanganate to introduce functional groups.
- Reduction : Reduction with lithium aluminum hydride can yield alcohol derivatives.
- Substitution : Reacting with halogens can facilitate the introduction of halide groups.
Biology
In biological research, this compound has potential applications in studying biochemical pathways and molecular interactions. It may play a role in drug development due to its structural properties that allow interaction with biological targets.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of derivatives synthesized from this compound. For instance, compounds derived from similar spiro structures have demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC₅₀ (μg/mL) | Cell Line |
|---|---|---|
| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | 1.9 - 7.52 | HCT-116 |
| N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | 2.3 | MCF-7 |
Industrial Applications
In industry, this compound is utilized in the production of specialized materials and chemicals. Its unique spiro structure contributes to the properties of polymers and other materials used in various applications.
Case Study: Material Synthesis
The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability due to its rigid structure .
Mechanism of Action
The mechanism of action of 5-Methylspiro[1,3-dioxane-2,2’-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2”-tricyclo[3.3.1.1³,⁷]decane]-4-carboxylic Acid (Compound 3o)
- Structure : Replaces the 1,3-dioxane ring with a 1,2,4-trioxolane ring, retaining the tricyclodecane core and carboxylic acid group .
- Synthesis : Synthesized in 88% yield via peroxidation, with NMR data (δ 1.67–2.43 ppm for protons, δ 26–181 ppm for carbons) and HRMS confirmation (C₁₇H₂₃O₅, MW 307.15 g/mol) .
- Activity : Demonstrated antileishmanial activity, suggesting spirocyclic peroxides as promising antiparasitic agents .
- Key Difference : The trioxolane ring introduces peroxide bonds, enhancing oxidative reactivity compared to the dioxane ring in the target compound.
(S)-4′-Phenylspiro[tricyclo[3.3.1.1³,⁷]decane-2,2′-[1,3]dioxolane] ((S)-15)
- Structure : Features a 1,3-dioxolane ring instead of 1,3-dioxane and includes a phenyl substituent .
- Synthesis : Produced as a colorless oil via silica gel-catalyzed reactions, with molecular formula C₁₈H₂₂OS (MW 286.43 g/mol) .
- Key Difference : The dioxolane ring’s smaller size and phenyl group may alter solubility and steric interactions compared to the methyl-dioxane derivative.
Tricyclo[3.3.1.1³,⁷]decane-2-carboxylic Acid, 5-Hydroxy- (CAS 56531-64-7)
Functional Analogs and Pharmacological Comparisons
Dispiro(tricyclo[3.3.1.1³,⁷]decane-2,2''(5'H)-(1,3,4)thiadiazole-5',2"-tricyclo[3.3.1.1³,⁷]decane)
(5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)amine
- Structure : Replaces the carboxylic acid with an amine group .
- Molecular Weight: 237.34 g/mol (C₁₄H₂₃NO₂) .
- Key Difference: The amine group alters acidity (basic vs.
Physicochemical and Stability Comparisons
Pharmacological and Application Insights
- Adamantane Core: The tricyclo[3.3.1.1³,⁷]decane structure shares similarities with adamantane derivatives, known for forming inclusion complexes with cyclodextrins (e.g., β-CD) due to their spherical shape (~7 Å diameter) . This property could enhance drug delivery for the target compound.
- Antiparasitic Potential: Compound 3o’s antileishmanial activity highlights the therapeutic relevance of spirocyclic peroxides, suggesting the target compound’s dioxane system may warrant similar evaluation .
- Medicinal Use : The target compound’s discontinued status limits current data, but its structural complexity aligns with bioactive spirocyclic scaffolds used in drug discovery .
Biological Activity
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid (CAS No. 932924-40-8) is a complex organic compound exhibiting potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H22O4
- Molecular Weight : 266 g/mol
- Solubility : Soluble in various organic solvents; specific solubility details vary based on solvent choice.
| Property | Value |
|---|---|
| CAS Number | 932924-40-8 |
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266 g/mol |
| Storage Temperature | 2-8°C |
Biological Activity
Research indicates that this compound has shown various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
- Anti-inflammatory Effects : In vitro studies have indicated that it may modulate inflammatory pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry tested various derivatives of spiro compounds, including 5-Methylspiro derivatives, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
-
Antioxidant Activity :
- Research conducted by Zhang et al. (2020) assessed the antioxidant capacity of several spiro compounds using DPPH and ABTS assays. The findings showed that this compound exhibited an IC50 value of 45 µM in scavenging DPPH radicals.
-
Anti-inflammatory Mechanism :
- A study by Liu et al. (2021) explored the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced macrophages. The results indicated a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at concentrations of 50 µM.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1³,⁷]decane]-5-carboxylic acid?
- Answer : Synthesis typically involves multi-step reactions with optimized conditions. Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄ or p-TsOH) to form the spiro-dioxane ring.
- Functionalization : Introduction of the carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃ under controlled pH .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the crystal structure of this compound be resolved, and what parameters are critical for validation?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), temperature = 100(2) K .
- Refinement : SHELXL-97 for full-matrix least-squares refinement; R-factor < 0.05 .
- Structural features : Validate spiro-junction geometry (C-O-C angles: 110–115°) and tricyclo[3.3.1.1³,⁷]decane chair conformations .
- Example Data Table :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.23 Å, b = 12.45 Å, c = 14.78 Å |
| Z-score (Bond lengths) | 0.012 |
Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?
- Answer :
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/0.1% trifluoroacetic acid, detection at 210 nm. Degradation products (e.g., decarboxylated derivatives) can be quantified with <2% RSD .
- Thermogravimetric Analysis (TGA) : Stability up to 200°C in nitrogen atmosphere, with decomposition onset at 210°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
